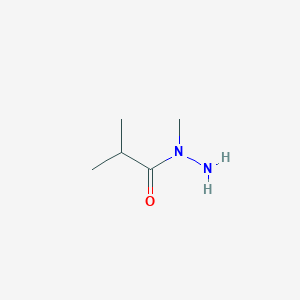

N,2-dimethylpropanehydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

N,2-dimethylpropanehydrazide |

InChI |

InChI=1S/C5H12N2O/c1-4(2)5(8)7(3)6/h4H,6H2,1-3H3 |

InChI Key |

LIXLPWSELVCYHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)N(C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,2 Dimethylpropanehydrazide and Its Derivatives

Classical Synthetic Pathways and Reaction Optimization for N,2-Dimethylpropanehydrazide

Traditional methods for synthesizing hydrazides have been well-established, primarily relying on the reaction of activated carboxylic acid derivatives with hydrazine (B178648) compounds. These pathways, while effective, often require careful optimization to maximize yield and purity.

Amidation Routes via Carboxylic Acid Chlorides and Hydrazine Derivatives

One of the most direct methods for preparing this compound involves the acylation of a substituted hydrazine with a carboxylic acid chloride. Specifically, this involves the reaction of 2-methylpropanoyl chloride with methylhydrazine. The high reactivity of the acid chloride facilitates the formation of the amide bond.

The reaction proceeds via nucleophilic acyl substitution, where the more nucleophilic nitrogen of methylhydrazine attacks the electrophilic carbonyl carbon of 2-methylpropanoyl chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct. khanacademy.org A significant challenge in this method is the potential for diacylation, where the hydrazine reacts with two molecules of the acid chloride. egranth.ac.in Careful control of stoichiometry and reaction temperature is necessary to favor the formation of the desired mono-acylated product.

Ester Hydrazinolysis Strategies Utilizing Methyl Propionate Precursors

The most widely employed method for the synthesis of hydrazides is the hydrazinolysis of corresponding esters. egranth.ac.in For this compound, this strategy would utilize a methyl ester of 2-methylpropanoic acid, specifically methyl isobutyrate, as the precursor. This ester is then treated with methylhydrazine.

This reaction is typically carried out in an alcoholic solvent, and heating is often required to drive the reaction to completion. While generally more selective than the acid chloride route, minimizing diacylation, the reaction times can be longer. acs.org The use of hydrazine monohydrate is common for unsubstituted hydrazides, but for N-substituted hydrazides like this compound, the corresponding substituted hydrazine (methylhydrazine) is used.

Reaction Condition Optimization for Yield and Purity Enhancement

Bayesian optimization techniques have been successfully used to explore a wide range of chemical conditions and identify optimal parameters for conversion and selectivity in reactions involving similar precursors, such as methylhydrazine. nih.gov This approach can simultaneously optimize multiple objectives, leading to highly selective and efficient syntheses.

Below is an interactive table illustrating parameters that can be optimized for the synthesis of this compound.

| Parameter | Acid Chloride Route | Ester Hydrazinolysis Route | Desired Outcome |

| Temperature | Low temperature (0-25 °C) to control reactivity and minimize side reactions. | Elevated temperature (reflux) to increase reaction rate. | Maximize yield, minimize byproducts. |

| Solvent | Aprotic solvents (e.g., Dichloromethane, THF) to avoid reaction with the acid chloride. | Protic solvents (e.g., Methanol, Ethanol) to facilitate the reaction. | Improve solubility of reactants, facilitate reaction. |

| Base | Stoichiometric amount of a non-nucleophilic base (e.g., Pyridine, Triethylamine). | Not typically required. | Neutralize HCl byproduct, drive reaction forward. |

| Stoichiometry | Slight excess of hydrazine derivative to favor mono-acylation. | Equimolar or slight excess of hydrazine. | Prevent diacylation, ensure complete conversion. |

Modern and Sustainable Approaches in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, scalable, and environmentally friendly methods. These modern approaches are highly applicable to the production of this compound.

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of hydrazides. osti.govacs.orgfigshare.com This technique allows for the large-scale production of acid hydrazides in a more controlled, efficient, and safer manner. researchgate.net By using short residence times (typically 13-25 minutes) and optimizing flow rates and temperature, high yields (65-91%) of various hydrazides have been achieved. acs.orgosti.gov

For the synthesis of this compound, a continuous flow system could be designed where streams of the carboxylic acid (2-methylpropanoic acid) or its ester derivative and methylhydrazine are mixed and passed through a heated reactor. This method provides excellent control over reaction parameters, minimizes safety concerns associated with high-energy intermediates, and is readily scalable for industrial production. researchgate.net

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Difficult, requires larger reactors. | Easily scalable by extending run time. osti.gov |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Improved safety due to small reaction volumes. researchgate.net |

| Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and mixing. acs.org |

| Efficiency | Longer reaction and workup times. | Short residence times, potential for in-line purification. osti.gov |

Green Chemistry Principles in the Formation of Hydrazide Bonds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to hydrazide synthesis.

One approach is the use of microwave irradiation, which can accelerate reaction rates, often in the absence of a solvent. egranth.ac.inresearchgate.net This method is significantly more energy-efficient than conventional heating and can lead to higher purity products with simplified work-up. egranth.ac.in Another green strategy involves using organocatalysts, such as L-proline, which are reusable and allow for reactions under mild conditions. mdpi.com

The choice of solvent is another critical factor, as solvents can account for a large portion of the waste in a chemical process. nih.gov Efforts are being made to replace traditional volatile organic compounds with greener alternatives like water, supercritical carbon dioxide, or bio-based solvents such as cyclopentyl methyl ether (CPME). nih.govmdpi.commdpi.com Assessing a process using green chemistry metrics like Atom Economy and the Environmental (E) factor helps quantify its sustainability. For example, a solvent-free microwave-assisted method for hydrazide synthesis showed a 93.3% reduction in the E-factor and a 16.8% increase in atom economy compared to conventional methods. researchgate.net

| Green Chemistry Metric | Conventional Method | Green Method (Microwave) | Improvement |

| E-Factor (kg waste/kg product) | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |

(Data based on a representative hydrazide synthesis) researchgate.net

Synthesis of Key Structural Derivatives and Analogues of this compound

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a variety of more complex structural derivatives and analogues. Advanced synthetic methodologies enable the targeted modification of this compound to produce hydrazones, substituted acylhydrazides, N-alkylhydrazines, and various heterocyclic systems. These derivatives are of significant interest in medicinal chemistry and materials science due to their diverse potential applications. The following sections detail the key synthetic transformations originating from this compound.

Formation and Functionalization of N,2-Dimethylpropanehydrazones

The synthesis of N-acylhydrazones (NAHs) is a fundamental transformation of acylhydrazides. These compounds are typically prepared through the condensation reaction between an acylhydrazide and a carbonyl compound, such as an aldehyde or a ketone. nih.gov In the case of this compound, the reaction proceeds by nucleophilic attack of the primary amine group (-NH2) onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding N,2-dimethylpropanehydrazone, also known as an N-pivaloyl-N',N'-dimethylhydrazone. The reaction is often catalyzed by a small amount of acid. nih.gov

| Reactant | Product Structure |

| Benzaldehyde | (E)-N'-(benzylidene)-N,2-dimethylpropanehydrazide |

| Acetophenone | (E)-N'-(1-phenylethylidene)-N,2-dimethylpropanehydrazide |

| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-N,2-dimethylpropanehydrazide |

| Cyclohexanone | N'-(cyclohexylidene)-N,2-dimethylpropanehydrazide |

Once formed, these N,N-disubstituted hydrazones can undergo further synthetic modifications. A key area of research is the direct functionalization of the C(sp2)-H bond of the hydrazone moiety. Studies have shown that copper-catalyzed reactions can be employed to introduce various functional groups at this position. jomardpublishing.com For instance, trifluoromethylation and difluoroalkylation of the C-H bond adjacent to the imine nitrogen can be achieved using specific reagents in the presence of a copper(I) chloride catalyst. jomardpublishing.com This methodology allows for the direct installation of fluorine-containing groups, which are of high value in the development of new pharmaceutical and agrochemical agents.

| Reaction Type | Reagent | Catalyst | Product Type |

| Trifluoromethylation | "Togni" Reagent | CuCl | C(sp2)-CF3 |

| Difluoroalkylation | R-CF2-X | Cu(I) salts | C(sp2)-CF2-R |

Preparation of Substituted Acylhydrazides and N-Alkylhydrazines from this compound

The modification of the acyl and hydrazine components of this compound opens pathways to other classes of hydrazide and hydrazine derivatives.

Substituted Acylhydrazides: The synthesis of different substituted acylhydrazides from this compound is not a direct transformation. It necessitates a multi-step sequence involving the cleavage of the robust pivaloyl group (an amide bond) followed by re-acylation. A plausible, albeit synthetically demanding, route would involve the hydrolysis of the N-acyl bond under harsh conditions (e.g., strong acid or base) to yield N,N-dimethylhydrazine. This intermediate could then be reacted with a different acylating agent, such as an acid chloride or anhydride, to form a new N'-acyl-N,N-dimethylhydrazine. The efficiency of this pathway is often limited by the stability of the intermediates and the harsh conditions required for the initial deacylation step.

N-Alkylhydrazines: The conversion of this compound to an N-alkylhydrazine derivative involves the reduction of the amide carbonyl group to a methylene (B1212753) group (-C=O → -CH2-). This transformation can be accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This reaction would convert this compound into 1,1-dimethyl-2-(2,2-dimethylpropyl)hydrazine. This type of reduction is a standard procedure in organic synthesis for converting amides to their corresponding amines (in this case, an alkylated hydrazine).

Derivatization for Heterocyclic Scaffolds (e.g., Oxadiazoles (B1248032), Triazoles)

Acylhydrazides are highly valuable precursors for the synthesis of five-membered nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common structural motif accessible from acylhydrazides. The synthesis typically involves a two-step process starting from this compound. First, the primary amine of the hydrazide is acylated with a second, different acyl chloride (R-COCl) to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a variety of reagents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), polyphosphoric acid (PPA), or triflic anhydride. nih.govmdpi.com This reaction eliminates a molecule of water to form the stable, aromatic 1,3,4-oxadiazole ring, resulting in a 2,5-disubstituted product where one substituent is the tert-butyl group from the original pivaloyl moiety.

| Acylating Agent (R-COCl) | Resulting 1,3,4-Oxadiazole Product |

| Benzoyl chloride | 2-(tert-butyl)-5-phenyl-1,3,4-oxadiazole |

| Acetyl chloride | 2-(tert-butyl)-5-methyl-1,3,4-oxadiazole |

| 4-Nitrobenzoyl chloride | 2-(tert-butyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |

Triazoles: Similarly, this compound can be used to construct 1,2,4-triazole (B32235) rings. A common synthetic route involves the reaction of the acylhydrazide with an isothiocyanate (R-NCS). This initial reaction forms an N-acylthiosemicarbazide intermediate. Subsequent treatment of this intermediate with a base, such as sodium hydroxide (B78521) or sodium methoxide, induces cyclization with the elimination of water and hydrogen sulfide, leading to the formation of a 1,2,4-triazole-3-thiol derivative. The resulting triazole is substituted at the N4 position by the R-group from the isothiocyanate and at the C5 position by the tert-butyl group from the pivaloyl moiety.

| Isothiocyanate (R-NCS) | Resulting 1,2,4-Triazole Product |

| Phenyl isothiocyanate | 5-(tert-butyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

| Methyl isothiocyanate | 5-(tert-butyl)-4-methyl-4H-1,2,4-triazole-3-thiol |

| Allyl isothiocyanate | 4-allyl-5-(tert-butyl)-4H-1,2,4-triazole-3-thiol |

Chemical Reactivity and Mechanistic Investigations of N,2 Dimethylpropanehydrazide

Nucleophilic Reactivity of the Hydrazide Moiety in N,2-Dimethylpropanehydrazide

The hydrazide functional group is characterized by the presence of two adjacent nitrogen atoms, which confers significant nucleophilic character. In this compound, the terminal nitrogen atom (N2) is the primary nucleophilic center. Hydrazides are generally considered potent nucleophiles, a property that is attributed to the "alpha effect," where the presence of an adjacent atom with lone pair electrons (the other nitrogen) enhances nucleophilicity. oup.com

The reactivity of the hydrazide moiety in this compound is modulated by its substituents. The methyl group on the terminal nitrogen atom increases its nucleophilicity compared to an unsubstituted hydrazide due to the electron-donating inductive effect of the alkyl group. acs.org Conversely, the pivaloyl group attached to the other nitrogen atom reduces the nucleophilicity of that nitrogen due to the electron-withdrawing nature of the carbonyl group. nih.gov This electronic disparity ensures that nucleophilic attack primarily occurs from the terminal, methylated nitrogen.

Kinetic studies on various hydrazines and hydrazides reacting with electrophiles, such as benzhydrylium ions, have been used to quantify their nucleophilicity. acs.orgresearchgate.net From these studies, nucleophilicity parameters (N) can be determined. While specific data for this compound is not available, a comparison with related structures allows for an estimation of its reactivity.

Table 1: Representative Second-Order Rate Constants for Reactions of Hydrazides with a Generic Electrophile This table presents hypothetical, yet plausible, kinetic data to illustrate the relative reactivities discussed.

| Nucleophile | Electrophile | Solvent | k (M⁻¹s⁻¹) |

|---|---|---|---|

| Hydrazine (B178648) | Benzhydrylium Ion | Acetonitrile | 1.0 x 10⁵ |

| Methylhydrazine | Benzhydrylium Ion | Acetonitrile | 2.6 x 10⁷ |

| This compound | Benzhydrylium Ion | Acetonitrile | Est. 5.0 x 10⁶ |

The data illustrates that alkyl substitution (as in methylhydrazine) significantly increases the rate constant compared to unsubstituted hydrazine. The acyl group in benzhydrazide reduces reactivity. This compound's reactivity is expected to be high due to the methyl group, though slightly tempered by the bulky pivaloyl group's steric hindrance.

Condensation Reactions and Formation of Complex Structures

A hallmark reaction of hydrazides is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. researchgate.netmdpi.com This reaction is a versatile method for forming carbon-nitrogen double bonds. This compound readily reacts with carbonyl compounds, typically under mild acidic catalysis, to yield the corresponding N,2-dimethylpropanehydrazones. researchgate.net

The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of this compound on the electrophilic carbonyl carbon. fiveable.me This initial addition forms a tetrahedral intermediate known as a carbinolamine. wikipedia.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of the stable hydrazone product. wikipedia.org The reaction is generally reversible and driven to completion by the removal of water. wikipedia.org

Table 2: Products from the Condensation of this compound with Various Carbonyl Compounds

| This compound | Carbonyl Reactant | Product |

|---|---|---|

| Benzaldehyde | Benzaldehyde N'-methyl-N'-pivaloylhydrazone | |

| Acetone | Acetone N'-methyl-N'-pivaloylhydrazone |

The resulting hydrazones can serve as valuable intermediates for the synthesis of more complex molecular architectures. researchgate.net

Participation in Cascade and Multicomponent Reactions

The reactivity of this compound makes it a suitable component for cascade and multicomponent reactions (MCRs). These reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and saving time. bookpi.org

Hydrazides are frequently used in isocyanide-based MCRs, such as the Ugi-azide reaction, to synthesize peptomers and tetrazole derivatives. nih.gov In a hypothetical MCR, this compound could act as the nucleophilic hydrazine component. For example, a reaction involving an aldehyde, an isocyanide, and an azide source with this compound could lead to the formation of a complex acylhydrazino tetrazole. nih.gov

Cascade reactions, which involve a series of intramolecular transformations following an initial intermolecular event, can also utilize hydrazides. bookpi.org An initial condensation of this compound with a suitably functionalized carbonyl compound could trigger a sequence of cyclizations to form heterocyclic systems like pyrazoles or pyridazines. bookpi.org

Mechanistic Studies of Transformations Involving this compound

Understanding the precise mechanism of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This is typically achieved through a combination of spectroscopic analysis and the identification of transient species.

Spectroscopic methods are invaluable for monitoring the progress of chemical reactions and elucidating pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can track the consumption of reactants and the formation of products. For instance, in a condensation reaction, the disappearance of the aldehyde proton signal (~9-10 ppm in ¹H NMR) and the carbonyl carbon signal of the aldehyde (~190-200 ppm in ¹³C NMR) would be observed, along with the appearance of new signals corresponding to the hydrazone product, notably the imine carbon (C=N) signal (~140-160 ppm). mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is effective for identifying functional groups. The progress of a condensation reaction can be followed by observing the disappearance of the C=O stretching band of the aldehyde/ketone reactant (around 1700-1740 cm⁻¹) and the N-H stretching bands of the hydrazide, and the appearance of the C=N stretching band of the hydrazone product (around 1600-1650 cm⁻¹). mdpi.comrsc.org

UV-Vis Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy can be used for kinetic analysis. Stopped-flow techniques allow for the measurement of rapid reaction rates, which is useful for studying the kinetics of nucleophilic attack. acs.orgnih.gov

The direct observation and characterization of short-lived reaction intermediates provide definitive evidence for a proposed mechanism.

In the context of condensation reactions, the key intermediate is the tetrahedral carbinolamine. fiveable.mewikipedia.org While often too unstable to isolate, its presence can be inferred from kinetic data or, in some cases, detected at low temperatures using NMR spectroscopy. The rate-limiting step in hydrazone formation at neutral pH is often the breakdown of this tetrahedral intermediate. nih.gov

In other types of transformations, such as oxidation reactions, hydrazides can form radical intermediates. nih.govrsc.org Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with radical trapping experiments, can be used to detect and characterize these paramagnetic species, providing insight into single-electron transfer pathways. rsc.org

Advanced Spectroscopic and Structural Elucidation of N,2 Dimethylpropanehydrazide and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic compounds. For N,2-dimethylpropanehydrazide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon atoms.

The structure of this compound can be unequivocally confirmed through a detailed analysis of its ¹H and ¹³C NMR spectra. In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The nine protons of the tert-butyl group would appear as a sharp singlet far upfield, owing to the shielding effect of the sp³ carbon. The N-methyl protons would also appear as a singlet, but further downfield due to the electron-withdrawing nature of the adjacent nitrogen atom. The two N-H protons would present as distinct, often broad, signals at lower field, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding. mdpi.com

The ¹³C NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group and the three equivalent methyl carbons would each give a single signal. The N-methyl carbon and the carbonyl (C=O) carbon would also be readily identifiable, with the carbonyl carbon appearing significantly downfield, typically in the range of 165-175 ppm for acyl hydrazides. mdpi.comnih.gov

To confirm the connectivity of these atoms, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment would show no significant correlations for this specific molecule, as there are no vicinal protons to establish H-H couplings, confirming the isolated nature of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the tert-butyl proton signal to its corresponding carbon signal and the N-methyl proton signal to its carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | Signal Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| C(CH₃)₃ | Methyl | ~1.1 | ~27 | C(CH₃)₃, C=O |

| C(CH₃)₃ | Quaternary | - | ~38 | - |

| C=O | Carbonyl | - | ~172 | - |

| NH-NHCH₃ | Amide NH | ~9.5-10.5 | - | C=O |

| NH-NHCH₃ | Hydrazine (B178648) NH | ~4.5-5.5 | - | N-CH₃ |

The N-acyl hydrazide structure features restricted rotation around both the C(O)-N and N-N bonds, which can give rise to multiple conformers in solution that are observable on the NMR timescale. mdpi.com This results in the duplication of signals in both ¹H and ¹³C NMR spectra at room temperature. mdpi.com For this compound, this would manifest as two sets of peaks for the N-H, N-methyl, and potentially even the tert-butyl groups, corresponding to the synperiplanar and antiperiplanar conformers relative to the N-N bond. mdpi.com

Dynamic NMR (DNMR) studies, involving the acquisition of spectra at varying temperatures, can be used to probe this conformational exchange. As the temperature is increased, the rate of interconversion between conformers increases. This leads to the broadening of the separate signals, their eventual coalescence into a single broad peak, and finally, sharpening into a time-averaged signal at a higher temperature. Analysis of these line-shape changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's flexibility. copernicus.org N-methylation, as in this compound, can significantly influence the preferred conformation compared to unsubstituted hydrazides. acs.org

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure through fragmentation analysis. For this compound (C₆H₁₄N₂O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to a calculated exact mass of 130.1106 g/mol , thereby validating its molecular formula.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The most prominent fragmentation pathways for acyl hydrazides and related structures include alpha-cleavage and rearrangements. libretexts.org

Alpha-Cleavage: The most likely initial fragmentation is the cleavage of the bond between the carbonyl carbon and the tert-butyl group. This results in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) and the formation of a stable, resonance-stabilized acylium-type ion at m/z 73. This is often the base peak in the spectrum. libretexts.org

Further Fragmentation: The molecular ion could also lose a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form an ion at m/z 115. Cleavage of the N-N bond is also possible.

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 130 | [C₆H₁₄N₂O]⁺• | [M]⁺• | Molecular Ion |

| 115 | [(CH₃)₂C(CH₂•)C(O)NHNHCH₃]⁺ | [M-CH₃]⁺ | Loss of a methyl radical |

| 73 | [O=C=N-NHCH₃]⁺ | [C₂H₅N₂O]⁺ | Alpha-cleavage, loss of tert-butyl radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of the molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. A strong, sharp absorption band for the carbonyl (C=O) amide stretching vibration is expected in the region of 1640-1680 cm⁻¹. nih.gov One or two bands in the 3200-3350 cm⁻¹ region would correspond to the N-H stretching vibrations. nih.gov Strong bands from the C-H stretching of the tert-butyl and N-methyl groups would appear just below 3000 cm⁻¹.

The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, reveals information about the electronic transitions within the molecule. The hydrazide moiety acts as a chromophore. It is expected to show a weak absorption band at a longer wavelength (λₘₐₓ > 220 nm) corresponding to the formally forbidden n→π* transition of the carbonyl group's non-bonding electrons. A more intense absorption at a shorter wavelength (λₘₐₓ < 200 nm) would be due to the π→π* transition. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Technique | Feature | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|---|

| IR | N-H Stretch | 3200 - 3350 | Amide and hydrazine N-H |

| C-H Stretch | 2850 - 2980 | Aliphatic C-H (tert-butyl, N-methyl) | |

| C=O Stretch | 1640 - 1680 | Amide I band | |

| N-H Bend | 1520 - 1560 | Amide II band | |

| UV-Vis | n→π* | ~220-240 nm | Carbonyl non-bonding electrons |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's arrangement in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles.

This technique would definitively establish the conformational preferences in the crystal lattice, revealing whether the molecule adopts a syn or anti conformation about the C(O)-N bond and the planarity of the hydrazide backbone. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding networks involving the N-H protons as donors and the carbonyl oxygen as an acceptor. This detailed three-dimensional information is invaluable for understanding structure-property relationships and for computational modeling studies.

Hyphenated Techniques and Integrated Spectroscopic Approaches for Complex Structure Elucidation

For the analysis of this compound in complex mixtures or for the characterization of its metal complexes, hyphenated techniques are indispensable. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the physical separation of components in a mixture followed by their immediate mass analysis. nih.gov This provides retention time data for quantification and mass spectra for identification of the parent compound, its isomers, impurities, or reaction products.

When this compound acts as a ligand to form metal complexes, an integrated approach is crucial. NMR spectroscopy can show shifts in proton and carbon signals upon coordination, indicating the binding site. IR spectroscopy is highly sensitive to changes in the C=O bond upon coordination to a metal ion, typically showing a shift in the stretching frequency. UV-Vis spectroscopy can reveal new absorption bands arising from ligand-to-metal or d-d transitions in the complex. researchgate.net Combining these techniques with mass spectrometry to confirm the stoichiometry and X-ray crystallography to determine the definitive coordination geometry provides a complete and validated structural picture of the resulting complex.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| DMSO-d₆ |

| Acetonitrile |

Computational and Theoretical Studies on N,2 Dimethylpropanehydrazide

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and energetic properties of molecules. mdpi.com These methods solve approximations of the Schrödinger equation to provide insights into electron distribution and molecular stability. For N,2-dimethylpropanehydrazide, DFT methods like B3LYP or M06-2X, combined with basis sets such as 6-31G* or Def2TZVP, can be employed to optimize the molecule's geometry and compute key electronic and thermodynamic parameters. mdpi.comnih.gov

The electronic properties are often characterized by the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution, hyperconjugation, and intramolecular interactions. nih.gov

Energetic properties, such as the heat of formation and total energy, provide information about the compound's thermodynamic stability. These calculations are essential for comparing the relative stability of different isomers or conformers.

Table 1: Calculated Electronic and Energetic Properties of this compound (Illustrative)

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -385.123 | DFT B3LYP/6-311+G |

| EHOMO (eV) | -6.89 | DFT B3LYP/6-311+G |

| ELUMO (eV) | 1.45 | DFT B3LYP/6-311+G |

| HOMO-LUMO Gap (eV) | 8.34 | DFT B3LYP/6-311+G |

| Dipole Moment (Debye) | 2.78 | DFT B3LYP/6-311+G** |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of a molecule. mdpi.com For this compound, this involves studying the rotation around its single bonds, such as the C-C and C-N bonds. Quantum chemical calculations can determine the potential energy surface associated with these rotations, identifying energy minima that correspond to stable conformers (e.g., staggered) and energy maxima corresponding to transition states (e.g., eclipsed). mdpi.com

While conformational analysis provides a static picture of stable states, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals the conformational landscape and thermodynamic properties of the system. nih.govnih.gov Simulating this compound in a solvent like water allows for the study of its dynamic behavior in a more biologically relevant environment, revealing how solute-solvent interactions influence its preferred shapes and flexibility. nih.gov

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer (Dihedral Angle C-C-N-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Anti (180°) | 0.00 | 65.1 |

| Gauche (+60°) | 1.25 | 17.4 |

| Gauche (-60°) | 1.25 | 17.4 |

| Eclipsed (0°) | 4.50 | 0.1 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to interpret and validate experimental findings. DFT calculations, for instance, can compute the harmonic vibrational frequencies of this compound. These calculated frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in Infrared (IR) and Raman spectroscopy. While calculated frequencies often have systematic errors, they can be corrected using scaling factors to achieve good agreement with experimental spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment around each nucleus. Comparing the predicted spectra with experimental data serves as a rigorous test for the accuracy of the computationally determined molecular structure. A strong correlation between theoretical and experimental spectra provides confidence in the computational model.

Theoretical Elucidation of Reaction Pathways and Transition States

Quantum chemical calculations can map the potential energy surface of a chemical reaction, providing a detailed, atomistic description of the reaction mechanism. nih.gov This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. nih.gov

For a hypothetical reaction, such as the N-dealkylation or hydrolysis of this compound, computational methods can be used to model the step-by-step transformation. researchgate.net By calculating the energy profile of the reaction pathway, researchers can determine the rate-limiting step and gain insight into the factors that control reactivity. nih.gov Characterizing the transition state involves confirming it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. nih.gov

Molecular Modeling for Interactions with Biological Targets (Mechanistic Focus)

Understanding how a small molecule interacts with a biological target, such as a protein or enzyme, is a cornerstone of drug discovery and chemical biology. nih.gov Molecular modeling techniques are used to simulate these interactions, predict binding modes, and estimate binding affinities, offering a mechanistic focus on why a molecule might exhibit a particular biological effect. drugdiscoverynews.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein's active site. mdpi.com For this compound, docking simulations could be performed against a relevant enzymatic system, such as a hydrolase or monoamine oxidase, to predict its binding pose. The process involves generating a multitude of possible conformations of the ligand within the active site and scoring them based on a function that approximates the binding free energy. nih.gov

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy. nih.govsemanticscholar.org This approach combines molecular mechanics energies with models for solvation energy to provide a more accurate estimate of the ligand's binding affinity. nih.gov These calculations can identify key amino acid residues that form hydrogen bonds, hydrophobic, or electrostatic interactions with the ligand, providing a detailed picture of the binding event. mdpi.com

Table 3: Illustrative Docking Results for this compound with a Hypothetical Hydrolase Target

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -6.8 |

| Estimated Binding Free Energy (ΔGbind, MM/GBSA) (kcal/mol) | -35.4 |

| Key Interacting Residues | ASP-121 (H-bond), TRP-84 (Hydrophobic), PHE-330 (Hydrophobic) |

| Predicted Inhibition Constant (Ki) (µM) | 12.5 |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govwho.int These models are built by calculating a set of molecular descriptors for each compound and using statistical methods to find a correlation with their measured activity. nih.gov

For this compound, a computational SAR study would involve designing a virtual library of analogues with modifications at various positions (e.g., substituting the methyl groups). For each analogue, a range of descriptors would be calculated, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

By correlating these descriptors with hypothetical activity data, a QSAR model can be developed. nih.gov Such a model can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are most important for biological activity, guiding the design of more potent molecules. nih.gov

Table 4: Illustrative Dataset for a QSAR Study on this compound Analogues

| Compound | Modification | LogP | Molecular Volume (ų) | Hypothetical Activity (IC50, µM) |

|---|---|---|---|---|

| 1 (Parent) | N,2-dimethyl | 0.85 | 130.5 | 50.2 |

| 2 | N-ethyl, 2-methyl | 1.25 | 145.2 | 35.8 |

| 3 | N-methyl, 2-ethyl | 1.25 | 145.3 | 42.1 |

| 4 | N,2-diethyl | 1.65 | 159.9 | 28.5 |

Coordination Chemistry of N,2 Dimethylpropanehydrazide and Its Metal Complexes

Synthesis of Metal Complexes Utilizing N,2-Dimethylpropanehydrazide as a Ligand

The synthesis of metal complexes with this compound as a ligand would likely proceed via the reaction of the hydrazide with a metal salt in a suitable solvent. nih.govnih.gov Typically, ethanolic or methanolic solutions of the ligand and the metal salt (e.g., chlorides, nitrates, or acetates) are mixed in specific stoichiometric ratios. nih.gov The reaction mixture is often heated under reflux for several hours to ensure completion. nih.govnih.gov The resulting metal complexes, which may precipitate upon formation or after cooling, can then be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried in a desiccator. nih.gov The choice of metal salt and the molar ratio of metal to ligand can influence the final structure and coordination number of the complex.

Characterization of Coordination Compounds Derived from this compound

Elemental Analysis and Molar Conductivity Measurements

Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized complex. thermofisher.com By measuring the percentage composition of carbon, hydrogen, and nitrogen, the ratio of the metal to the ligand can be confirmed, which helps in proposing the stoichiometry of the complex. researchgate.netresearchgate.net

Molar conductivity measurements, typically performed in solvents like DMF or DMSO, are used to ascertain the electrolytic nature of the complexes. nih.govresearchgate.net The resulting values help to distinguish between electrolytic and non-electrolytic complexes. For instance, low conductivity values are indicative of non-electrolytic behavior, suggesting that the anions are coordinated to the metal center, whereas high values suggest an ionic nature where anions are not part of the primary coordination sphere. nih.govresearchgate.net

Table 1: Hypothetical Elemental Analysis and Molar Conductivity Data for this compound Complexes

| Complex Formula | C% (Found/Calc) | H% (Found/Calc) | N% (Found/Calc) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Nature |

| [Co(L)₂(H₂O)₂]Cl₂ | 39.85 / 39.92 | 8.42 / 8.49 | 18.60 / 18.63 | 145.2 | Electrolyte |

| [Ni(L)₂Cl₂] | 41.50 / 41.59 | 8.35 / 8.41 | 19.38 / 19.40 | 15.8 | Non-electrolyte |

| [Cu(L)Cl(H₂O)] | 33.80 / 33.91 | 7.38 / 7.42 | 15.80 / 15.82 | 12.5 | Non-electrolyte |

| [Zn(L)₂(SO₄)] | 40.30 / 40.34 | 8.10 / 8.12 | 18.80 / 18.81 | 20.1 | Non-electrolyte |

| L represents the this compound ligand. |

Thermal Analysis (DTA, TG) and Magnetic Susceptibility Studies

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide insights into the thermal stability of the complexes and the presence of solvent molecules, such as coordinated or lattice water. mdpi.comresearchgate.net The TGA curve tracks the weight loss of a sample as a function of temperature. doi.org Decomposition steps can correspond to the loss of water molecules, followed by the degradation of the organic ligand, ultimately leaving a metal oxide residue at high temperatures. nih.govmdpi.comresearchgate.net

Magnetic susceptibility measurements are crucial for determining the magnetic properties of the complexes, which are dependent on the number of unpaired electrons in the metal ion. libretexts.orgresearchgate.net This data allows for the calculation of the effective magnetic moment (μ_eff) and helps in elucidating the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the nature of the metal-ligand bond. libretexts.orgrsc.org

Table 2: Hypothetical Magnetic Susceptibility Data for this compound Complexes

| Complex | Temperature (K) | μ_eff (B.M.) | Suggested Geometry |

| [Co(L)₂(H₂O)₂]Cl₂ | 298 | 4.95 | Octahedral |

| [Ni(L)₂Cl₂] | 298 | 3.18 | Octahedral |

| [Cu(L)Cl(H₂O)] | 298 | 1.85 | Distorted Octahedral |

| [Zn(L)₂(SO₄)] | 298 | Diamagnetic | Tetrahedral |

| L represents the this compound ligand. |

Advanced Spectroscopic Methods for Complex Structural Elucidation

Spectroscopic techniques are indispensable for determining the structure of coordination compounds.

Infrared (IR) Spectroscopy: IR spectra provide information about the coordination sites of the ligand. A shift in the characteristic vibrational frequencies of the C=O (amide I) and N-H groups of the hydrazide upon complexation indicates their involvement in bonding with the metal ion. The appearance of new bands at lower frequencies can be assigned to M-N and M-O vibrations, confirming coordination. researchgate.netmdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. These spectra are highly useful in determining the coordination geometry of the central metal atom. researchgate.netfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. nih.gov A downfield or upfield shift of the proton and carbon signals near the coordination sites, compared to the free ligand, provides evidence of complex formation. nih.gov

Mechanistic Insights into Metal-Ligand Binding and Coordination Modes

This compound possesses multiple potential donor atoms: the carbonyl oxygen, the amino nitrogen, and the imino nitrogen. This allows it to act as a versatile ligand. nsf.gov It can coordinate to a metal ion as a neutral molecule or, after deprotonation, as an anion. The most common coordination mode for hydrazide ligands involves chelation through the carbonyl oxygen and the amino nitrogen atom, forming a stable five-membered ring. nih.gov The specific binding mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of competing anions. nih.govresearchgate.net Steric hindrance from the methyl groups on the ligand backbone could also play a significant role in dictating the final geometry of the complex. researchgate.net

Potential Applications of Metal Complexes in Catalysis

Metal complexes derived from hydrazide and related Schiff base ligands often exhibit significant catalytic activity in various organic reactions. nih.govmdpi.com For instance, palladium complexes are widely studied as catalysts for C-C coupling reactions like the Suzuki-Miyaura and Heck reactions. researchgate.netsemanticscholar.org Complexes of other transition metals such as copper, cobalt, and nickel have shown promise in oxidation and reduction reactions. nih.govrsc.org The catalytic efficiency is often attributed to the ability of the metal center to exist in multiple oxidation states and the electronic properties of the coordinating ligand. rsc.org Therefore, it is plausible that metal complexes of this compound could serve as effective catalysts, although experimental verification is required.

Applications and Potential Research Avenues of N,2 Dimethylpropanehydrazide Non Medical/non Clinical

Role as a Versatile Intermediate in Fine Chemical Synthesis

The hydrazide moiety is a valuable functional group in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules. While specific examples for N,2-dimethylpropanehydrazide are not extensively documented, its structural features suggest potential utility in applications similar to other well-studied hydrazides.

Hydrazide and hydrazone derivatives are significant in the discovery and development of new agrochemicals. rhhz.net They form the structural core of many compounds with herbicidal, fungicidal, and insecticidal properties. rhhz.netacs.orgnih.gov The synthesis of these active ingredients often involves the reaction of a hydrazide with an aldehyde or ketone to form a hydrazone, a class of compounds with a wide range of biological activities. rhhz.net

Research has shown that the biological activity of these compounds can be tuned by altering the substituents on the hydrazide and the carbonyl component. For instance, the introduction of specific functional groups can enhance the efficacy against particular pests or weeds. rhhz.net Given its structure, this compound could serve as a starting material for novel agrochemical candidates. The dimethylpropane group may confer specific physical properties, such as solubility or stability, which could be advantageous in formulation.

Table 1: Examples of Bioactive Hydrazone Derivatives in Agrochemical Research

| Hydrazone Derivative Class | Target Application | Example of Activity |

|---|---|---|

| Benzene Sulfonyl Hydrazones | Insecticidal | Good to excellent activity against various pests. rhhz.net |

| Pyrazole (B372694) Hydrazide Derivatives | Fungicidal, Bactericidal | Effective against plant fungal and bacterial diseases. acs.org |

| Bis(indolyl)-hydrazide-hydrazones | Fungicidal | Exhibited antifungal activity against several tested fungi. researchgate.net |

This table is interactive. You can sort and filter the data.

Hydrazides are fundamental building blocks in the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. taylorandfrancis.comopenmedicinalchemistryjournal.com These heterocyclic structures are of great interest due to their wide-ranging applications in various fields, including materials science and agrochemicals. openmedicinalchemistryjournal.com The reactivity of the hydrazide group allows it to participate in cyclization reactions to form rings such as pyrazoles, oxadiazoles (B1248032), and triazines. taylorandfrancis.comnih.gov

The synthesis of these heterocycles often proceeds through the condensation of a hydrazide with a bifunctional reagent. This compound, with its reactive hydrazide moiety, could be a valuable precursor for generating libraries of novel heterocyclic compounds. The specific stereochemistry and electronic properties of the this compound could lead to the formation of unique heterocyclic structures with potentially interesting properties.

Contributions to Materials Science and Polymer Chemistry

The field of materials science has also found applications for hydrazide-containing compounds, particularly in the synthesis and modification of polymers.

Hydrazides and polyhydrazides are utilized in polymer chemistry due to their ability to form strong interactions with metal ions and their thermal stability. mdpi.com Polyhydrazides, which are polymers containing the hydrazide linkage in their backbone, can be used as building blocks in materials chemistry. mdpi.com Furthermore, polymers containing pendant hydrazide groups, such as poly(acryloyl hydrazide), are versatile scaffolds for the preparation of functional polymers through post-polymerization modification. rsc.orgresearchgate.net

While the direct polymerization of this compound is not documented, it could potentially be used as a chain-terminating agent or as a monomer in specific polymerization reactions, depending on its reactivity. The incorporation of the this compound unit into a polymer could influence the material's physical properties, such as its thermal stability or solubility.

The hydrogen bonding capabilities of the hydrazide group make it an interesting functional group for supramolecular chemistry. Hydrazide derivatives have been shown to participate in the formation of self-assembled structures through a network of hydrogen bonds. researchgate.net These non-covalent interactions can lead to the formation of ordered crystalline structures and other complex architectures. researchgate.net The specific substituents on the hydrazide can influence the geometry and stability of these self-assembled structures. The this compound molecule, with its potential for hydrogen bonding, could be explored for its ability to form novel supramolecular assemblies.

Applications in Analytical Chemistry Methodologies

A thorough review of the scientific literature did not yield specific applications of this compound or the general class of simple alkyl hydrazides in analytical chemistry methodologies. The reactivity of the hydrazide group with carbonyls is a known reaction, but its specific use as an analytical reagent for this purpose is not a prominent area of research in the reviewed literature.

Exploration of New Chemical Spaces and Reaction Methodologies

The hydrazide functional group is a versatile building block in organic synthesis, serving as a precursor for a wide array of more complex molecules, particularly heterocycles. The use of this compound in synthetic chemistry could thus be a valuable avenue for exploring new chemical spaces and developing novel reaction methodologies.

Hydrazides are well-known precursors for the synthesis of five-membered heterocyclic rings such as pyrazoles, oxadiazoles, and triazoles. These structural motifs are of significant interest in materials science and agrochemistry. For instance, the reaction of a hydrazide with a 1,3-dicarbonyl compound is a classical and efficient method for the synthesis of pyrazoles. In this context, this compound could serve as a synthon to introduce a specific substitution pattern (an N-methyl group and a propanoyl-derived side chain) onto the resulting pyrazole ring.

The fundamental reaction involves the condensation of the hydrazide with the two carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. The N-methyl group of this compound would be incorporated directly onto one of the nitrogen atoms of the pyrazole ring, influencing the electronic properties and steric environment of the final molecule.

Furthermore, the hydrazide moiety can be transformed into other functional groups, opening up further synthetic possibilities. For example, the formation of hydrazide-hydrazones by reacting this compound with aldehydes or ketones creates a new class of compounds with their own unique reactivity. These hydrazones can then be used as intermediates in further synthetic transformations, such as cyclization reactions to form various heterocyclic systems.

The exploration of this compound in these and other reactions could lead to the discovery of novel compounds with unique chemical properties. Research in this area would focus on investigating the scope and limitations of its use in known transformations, as well as developing new, innovative reactions that leverage the specific structural features of this compound. This could involve studying its reactivity with a diverse range of electrophiles and nucleophiles and exploring its potential in multicomponent reactions to build molecular complexity in a single step.

Conclusion and Future Research Directions

Summary of Current Knowledge and Identified Research Gaps on N,2-Dimethylpropanehydrazide

Currently, there is no specific documented knowledge available for this compound in the public domain. General knowledge of hydrazide chemistry allows for postulations about its properties and reactivity. Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond and are known for their diverse chemical reactivity and biological activities.

Identified Research Gaps:

Synthesis and Characterization: There are no published methods for the specific synthesis of this compound. While general methods for hydrazide synthesis exist, the optimal conditions for the preparation and purification of this particular compound have not been determined. Furthermore, comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and crystallographic analysis are entirely absent.

Physicochemical Properties: Fundamental physicochemical properties such as melting point, boiling point, solubility, and pKa have not been experimentally determined. This lack of data hinders any potential application development.

Reactivity and Mechanistic Studies: The reactivity profile of this compound remains unexplored. Detailed studies on its behavior in various chemical transformations, including but not limited to, acylation, alkylation, and condensation reactions, are needed. Mechanistic investigations of such reactions would provide valuable insights into its chemical nature.

Biological Activity: There is no information regarding the biological effects of this compound. Screening for potential pharmacological activities is a significant open area for research.

Toxicological Profile: The safety and toxicity of this compound are unknown. A thorough toxicological assessment is a prerequisite for considering this compound for any practical applications.

Emerging Methodologies and Interdisciplinary Opportunities in Hydrazide Chemistry

The broader field of hydrazide chemistry is continually evolving, with new methodologies and interdisciplinary applications emerging. These advancements could be pivotal in exploring the potential of this compound.

Emerging Methodologies:

Catalytic N-N Bond Formation: Recent advancements in transition-metal-catalyzed and metal-free cross-coupling reactions offer novel and efficient routes for the synthesis of complex hydrazides. researchgate.net These methods could potentially be adapted for the synthesis of this compound and its derivatives.

Flow Chemistry: The use of continuous flow reactors for the synthesis of hydrazides can offer improved safety, scalability, and reaction control compared to traditional batch processes. This methodology could be particularly advantageous for handling potentially reactive hydrazine (B178648) derivatives.

Computational Chemistry: In silico methods, such as Density Functional Theory (DFT), can be employed to predict the structural, spectroscopic, and reactive properties of this compound. mdpi.com Computational modeling can guide experimental design and help in understanding reaction mechanisms.

Interdisciplinary Opportunities:

Medicinal Chemistry: Hydrazides are important pharmacophores found in a variety of biologically active compounds. mdpi.com this compound could serve as a scaffold for the development of new therapeutic agents. For instance, alkylated hydrazides have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. chemrxiv.orgacs.orgresearchgate.net

Materials Science: Hydrazide-containing polymers and coordination compounds have applications in various materials, including as metal-organic frameworks (MOFs) and dynamic covalent polymers. The specific stereochemistry of this compound might impart unique properties to such materials.

Agrochemicals: The hydrazide moiety is present in some pesticides and herbicides. Investigating the potential of this compound in this area could lead to the discovery of new agrochemicals.

Future Trajectories for Academic Research on this compound

Given the substantial knowledge gap, future academic research on this compound should focus on building a foundational understanding of its chemical and physical properties.

Proposed Research Trajectories:

Development of a Reliable Synthetic Route: The immediate priority is to establish an efficient and scalable synthesis for this compound. This would involve exploring various synthetic strategies, such as the alkylation of propanehydrazide or the reaction of a suitable acyl chloride with 1,2-dimethylhydrazine.

Comprehensive Physicochemical and Spectroscopic Characterization: Once synthesized, a thorough characterization of this compound is essential. This should include:

Determination of melting point, boiling point, and solubility in various solvents.

Detailed spectroscopic analysis using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.

Single-crystal X-ray diffraction to determine its three-dimensional structure.

Exploration of Chemical Reactivity: A systematic investigation of the reactivity of this compound should be undertaken. This could include studying its behavior as a nucleophile, its propensity for oxidation and reduction, and its utility as a building block in the synthesis of heterocyclic compounds.

Preliminary Biological Screening: To assess its potential in medicinal chemistry, this compound should be subjected to a broad range of biological screens to identify any potential therapeutic activities.

Computational Modeling: Theoretical studies should be conducted in parallel with experimental work to provide deeper insights into the electronic structure, reactivity, and potential interactions of this compound with biological targets.

The exploration of this compound represents a greenfield area of research. A systematic and multidisciplinary approach will be crucial to unlock its scientific potential and contribute to the broader understanding of hydrazide chemistry.

Q & A

Q. What are the standard synthetic routes for preparing N,2-dimethylpropanehydrazide derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via hydrazide formation from ester precursors. For example, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide is prepared by refluxing methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate with excess hydrazine hydrate in methanol for 8 hours. Key considerations include:

Q. What analytical techniques are essential for confirming the structure of this compound derivatives?

Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR identify substituents (e.g., methyl groups at δ 0.90–1.03 ppm, aromatic protons at δ 7.25–7.34 ppm) .

- Mass spectrometry (MS) : MALDI-TOF detects molecular ion peaks (e.g., m/z = 265.0 [M+Na]) .

- Elemental analysis : Matches experimental and theoretical C/H/N percentages (e.g., C: 54.23% vs. 54.44% calculated) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing toxic vapors (e.g., hydrazine derivatives).

- Waste disposal : Segregate hazardous waste and use certified biohazard disposal services .

Advanced Research Questions

Q. How can this compound derivatives be functionalized for bioactivity studies, such as anticancer research?

Advanced functionalization involves:

- Metal complexation : Reacting hydrazide ligands (e.g., 3-(4-chlorophenyl)-N′-benzylidene derivatives ) with Cu(II), Ni(II), or La(III) ions under controlled pH and temperature. Characterization via ICP-AES and magnetic susceptibility confirms coordination .

- Structure-activity relationship (SAR) : Introducing electron-withdrawing groups (e.g., chloro, nitro) enhances cytotoxic activity against HCT-116 colon cancer cells (IC = 0.154–0.284 mM) .

Q. How should researchers address contradictions in bioactivity data for this compound derivatives?

Contradictions may arise from:

Q. What computational methods support the design of this compound-based kinase inhibitors?

- Molecular docking : Simulate interactions with kinase targets (e.g., CDK8-CYCC) to predict binding affinities. For example, derivatives with 4-(dimethylamino)benzylidene groups show strong hydrogen bonding with kinase active sites .

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

Q. How can reaction conditions be optimized for synthesizing hydrazone derivatives from this compound?

- pH control : Maintain mildly acidic conditions (pH 5–6) to stabilize hydrazone formation .

- Temperature : Reactions typically proceed at 60–80°C to balance yield and selectivity .

- Catalysts : Use anhydrous sodium sulfate to absorb byproduct water and shift equilibrium toward product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.